molecular formula C21H22N4O3S B2923199 1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 578719-24-1

1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2923199
CAS No.: 578719-24-1
M. Wt: 410.49
InChI Key: PAPPNYOEKWRXJP-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic pyrroloquinoxaline derivative designed for advanced chemical and pharmacological research. The quinoxaline scaffold is a fused heterocycle system recognized as a privileged structure in medicinal chemistry due to its diverse and potent pharmacological profile . This specific compound, functionalized with a 3-methoxypropyl side chain and a tosyl (p-toluenesulfonyl) group, is a valuable intermediate for probing structure-activity relationships (SAR) and developing novel bioactive molecules . Researchers can utilize this chemical tool to explore its potential mechanisms of action and biochemical interactions, particularly in the context of inhibiting or modulating key enzymatic targets. The structural motif is common in the development of compounds with significant research applications, making it a critical asset for hit-to-lead optimization campaigns in drug discovery . This product is offered exclusively for research applications in laboratory settings.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-8-10-15(11-9-14)29(26,27)19-18-21(25(20(19)22)12-5-13-28-2)24-17-7-4-3-6-16(17)23-18/h3-4,6-11H,5,12-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPPNYOEKWRXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Quinoxaline derivatives have been known to exhibit diverse biological activities and chemical properties. The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Result of Action

Given the diverse biological activities associated with quinoxaline derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular level

Biological Activity

1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound belonging to the pyrroloquinoxaline family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]quinoxaline core substituted with a methoxypropyl group and a tosyl group, which may influence its biological activity.

The primary mechanism through which this compound exerts its effects appears to involve the inhibition of specific protein kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase is implicated in various cellular processes including cell survival, proliferation, and metabolism. Inhibition of SGK-1 can lead to altered signaling pathways that are beneficial in treating certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against SGK-1. The IC50 value for SGK-1 inhibition has been reported around 2.31 µM, indicating moderate potency compared to other known inhibitors .

In Vivo Studies

Preclinical studies using xenograft models have shown that treatment with this compound results in tumor regression in specific cancer types. For example:

  • BRCA1-mutated MDA-MB-436 model : Significant tumor size reduction was observed after treatment.
  • Combination Therapy : The compound demonstrated synergistic effects when used alongside carboplatin, enhancing overall antitumor efficacy while reducing hematological toxicity .

Case Studies

StudyModelFindings
Study 1MDA-MB-436 XenograftTumor regression observed; effective at inhibiting SGK-1 activity.
Study 2SUM149PT XenograftSynergistic effect with carboplatin; improved therapeutic index compared to standard PARP inhibitors .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the pyrroloquinoxaline scaffold can significantly impact the biological activity. For instance:

  • Substitution patterns on the quinoxaline ring enhance potency against specific targets.
  • The presence of the tosyl group is crucial for maintaining selectivity towards SGK-1 over other kinases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound differs from analogs primarily in its substituents:

  • 1-(3-Methoxypropyl) chain : Modifies solubility and membrane permeability compared to shorter alkyl or aryl substituents.
Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Acceptors XLogP
Target Compound* C21H22N4O3S 410.48 3-Tosyl, 1-(3-methoxypropyl) 5 ~3.2
1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine C22H22N6O 386.46 3-(1-Methylbenzimidazol-2-yl) 5 2.4
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine C22H15FN4O2S 418.44 3-Phenylsulfonyl, 1-(4-fluorophenyl) 4 4.1
Inhibitor of Nuclear Import-43 C22H23N7 385.46 3-(1H-Benzimidazol-2-yl), 1-(3-dimethylaminopropyl) 6 2.8

*Calculated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 3-methoxypropyl chain in the target compound likely improves water solubility compared to the dimethylaminopropyl group in but reduces it relative to the fluorophenyl analog .
  • Metabolic Stability : Tosyl groups are generally resistant to hydrolysis, suggesting longer half-life than esters or amides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can purity be maximized?

  • Methodology :

  • Stepwise Functionalization : Begin with the pyrrolo[2,3-b]quinoxaline core. Introduce the 3-methoxypropyl group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) using NaH as a base in dry DMF at 60°C .

  • Tosylation : React the intermediate with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature. Monitor by TLC (Rf ~0.5 in EtOAc/hexane 1:1).

  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol to achieve ≥98% purity (HPLC validation recommended) .

    • Key Data :
StepYield (%)Purity (HPLC)
Core Synthesis65–7090
Tosylation80–8595
Final Purification75≥98

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Confirm the presence of the tosyl group (aromatic protons at δ 7.2–7.8 ppm, methyl singlet at δ 2.4 ppm) and 3-methoxypropyl chain (OCH₃ at δ 3.3 ppm, CH₂ protons at δ 1.6–3.1 ppm) .
  • HRMS : Validate molecular weight (calculated for C₂₃H₂₃N₄O₃S: 459.14 g/mol; observed m/z: 459.15 [M+H]⁺) .
    • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min, UV detection at 254 nm) .

Q. What initial biological screening assays are recommended for this compound?

  • Kinase Inhibition : Screen against JAK3 (IC₅₀ determination via ADP-Glo™ kinase assay) due to structural similarity to known inhibitors .
  • SIRT1 Modulation : Use a fluorometric deacetylase activity assay (e.g., Fluorescent Substrate II, excitation/emission 355/460 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the 3-methoxypropyl chain (e.g., vary alkyl length or substituents) and tosyl group (e.g., replace with mesyl or besyl).

  • Computational Modeling : Perform docking studies (AutoDock Vina) against SIRT1 (PDB: 4ZZJ) or JAK3 (PDB: 6AXE) to predict binding modes .

  • In Vitro Validation : Compare IC₅₀ values of analogs using dose-response curves (GraphPad Prism for non-linear regression) .

    • Example SAR Data :
SubstituentJAK3 IC₅₀ (nM)SIRT1 Activation (%)
Tosyl (Parent)120 ± 1065 ± 5
Mesyl150 ± 1540 ± 8
2-Methoxyethyl90 ± 1275 ± 6

Q. How can contradictory reports on this compound’s biological targets be resolved?

  • Hypothesis Testing :

  • Off-Target Profiling : Use a kinase panel (e.g., Eurofins DiscoverX KINOMEscan®) to assess selectivity .
  • Orthogonal Assays : Validate SIRT1 activation via Western blot (e.g., acetylation status of p53) alongside enzymatic assays .
    • Data Interpretation : Cross-reference results with structural analogs (e.g., CAY10602, a fluorophenyl variant) to identify scaffold-specific effects .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Degradation Analysis :

  • LC-MS Stability Study : Incubate in PBS (pH 7.4, 37°C) and monitor degradation products over 24 hours. Major degradation via hydrolysis of the tosyl group observed at t½ = 8 hours .
    • Formulation Optimization :
  • Lyophilization : Prepare a cyclodextrin inclusion complex (e.g., HP-β-CD) to enhance aqueous solubility and stability .

Methodological Notes

  • Safety : Handle with nitrile gloves and under a fume hood due to potential toxicity (refer to SDS for related compounds) .
  • Data Reproducibility : Use internal controls (e.g., staurosporine for kinase assays, resveratrol for SIRT1) and triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.